molecular formula C9H8Br2O2 B1591796 Methyl 3-bromo-2-(bromomethyl)benzoate CAS No. 337536-14-8

Methyl 3-bromo-2-(bromomethyl)benzoate

Cat. No. B1591796
M. Wt: 307.97 g/mol
InChI Key: WMILMIDBWBQPAB-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2-(bromomethyl)benzoate” is an organic compound with the molecular formula C9H8Br2O2 . It is used in the synthesis of other chemicals . The compound is an aryl bromide and can undergo various reactions to form different derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-2-(bromomethyl)benzoate” can be represented by the InChI code: 1S/C9H8Br2O2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 . This indicates that the molecule consists of a benzoate group (C6H5COO-) and a bromomethyl group (CH2Br) attached to the benzene ring.


Chemical Reactions Analysis

“Methyl 3-bromo-2-(bromomethyl)benzoate” can participate in various chemical reactions. For instance, it can undergo stereoconvergent cross-coupling with potassium trifluoro(1-phenylethyl)borate to form 1,1-diarylethane derivative . The compound can also participate in the Negishi cross-coupling reaction with diarylzinc reagents in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-2-(bromomethyl)benzoate” is a solid at room temperature . It has a molecular weight of 307.97 . The compound has a boiling point of 112-114 °C/3 mmHg and a melting point of 41-45 °C .

Scientific Research Applications

Synthesis and Reactivity

Methyl 3-bromo-2-(bromomethyl)benzoate serves as a precursor in the synthesis of complex organic compounds. For instance, Mineeva and Kulinkovich (2008) discussed how Methyl 3-bromomethylbut-3-enoate, a compound similar in structure to Methyl 3-bromo-2-(bromomethyl)benzoate, reacts with various aldehydes in the presence of zinc to produce δ-hydroxy-β-methylidenecarboxylic acid esters. This process is vital for the synthesis of isotretinoin, showcasing the compound's utility in creating derivatives with significant biological activity (Mineeva & Kulinkovich, 2008).

Metal-Mediated Reactions

Drewes, Taylor, Ramesar, and Field (1995) reported on the metal-mediated reactions of α-Bromomethyl-Propenoate Esters, revealing the compound's role in forming α-methylene-γ-lactones through Sn and Zn complexes. This research underlines the compound's utility in synthesizing cyclic organic structures, which are often pivotal in pharmaceutical and material science (Drewes et al., 1995).

Crystal Structure Analysis

The study of the crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds related to Methyl 3-bromo-2-(bromomethyl)benzoate, provides insights into the interactions and bonding patterns that can influence the formation and stability of crystalline materials. Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds, highlighting the importance of C—H⋯O hydrogen bonds and Br⋯O interactions in forming two-dimensional architectures (Suchetan et al., 2016).

Biosynthesis and Halogenation Reactions

Harper, Hamilton, Kennedy, and McNally (1989) explored the role of chloromethane as a novel methyl donor in the biosynthesis of esters and anisoles, demonstrating the broader context of halogenated compounds like Methyl 3-bromo-2-(bromomethyl)benzoate in natural product synthesis and modification. This research emphasizes the potential of such compounds in understanding and harnessing natural biosynthetic pathways (Harper et al., 1989).

Safety And Hazards

“Methyl 3-bromo-2-(bromomethyl)benzoate” is considered hazardous. It can cause skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

methyl 3-bromo-2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMILMIDBWBQPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619887
Record name Methyl 3-bromo-2-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-(bromomethyl)benzoate

CAS RN

337536-14-8
Record name Methyl 3-bromo-2-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-2-(bromomethyl)benzoate
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Synthesis routes and methods I

Procedure details

A mixture of methyl 3-bromo-2-methylbenzoate (17.0 g, 74.22 mmol) and N-bromosuccinimide (15.85 g, 89.06 mmol) in acetonitrile (200 mL) was heated under gently refluxing for 17 hours while a 200 W bulb situated 2 cm away was shining on the reaction flask. The mixture was cooled to room temperature and solvent was removed. The residue was dissolved in ethyl acetate (200 mL) and washed with water (3×80 mL), brine (80 mL) and dried (MgSO4). Solvent was removed to give methyl 3-bromo-2-bromomethylbenzoate (24.5 g, 97% by HPLC): 1H NMR (CDCl3) δ 7.90–7.86 (dd, J=1.0 and 7.9 Hz, 1H), 7.78–7.74 (dd, J=1.2 and 8.2 Hz, 1H), 7.22 (t, J=7.9 Hz, 1H), 5.12 (s, 2H), 3.95 (s, 3H).
Quantity
17 g
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15.85 g
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200 mL
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Synthesis routes and methods II

Procedure details

3-Bromo-2-methyl-benzoic acid methyl ester (2.0 g, 8.73 mmol) is dissolved in carbon tetrachloride (35 mL). The solution is kept under an inert atmosphere by bubbling nitrogen through the mixture while benzoyl peroxide (106 mg, 0.44 mmol) and N-bromosuccinimide (1.55 g, 8.73 mmol) are added. The mixture is purged with vacuum and nitrogen, and is then refluxed at 90° C. for 2 hours. The reaction mixture is cooled to 0° C. and filtered. The filtrate is evaporated to yield the title compound, which is used as such for the next step.
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2 g
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35 mL
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106 mg
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1.55 g
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of methyl 3-bromo-2-methylbenzoate (1.00 g), N-bromosuccinimide (855 mg) and 2,2′-azobis(isobutyronitrile) (71.8 mg) in carbon tetrachloride (50 ml) was heated under reflux for 8 h. The reaction mixture was concentrated, and the residue was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate and saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by column chomatography (eluent; hexane:ethyl acetate=20:1) to give the title compound (1.29 g) as a colorless oil.
Quantity
1 g
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Reaction Step One
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855 mg
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71.8 mg
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reactant
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50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GG Yakovenko, MS Yagodkina, AV Bol'but… - Monatshefte für Chemie …, 2017 - Springer
Based on the tandem anionic cyclization of o-(azidomethyl)benzoates with 2-cyanoacetamides, an efficient synthetic route to the hitherto unknown heterocyclic system, triazolo[1,5-b][2,4…
Number of citations: 2 link.springer.com
C Maugeri, MA Alisi, C Apicella, L Cellai… - Bioorganic & medicinal …, 2008 - Elsevier
Human Rhinovirus (HRV) is the most important aetiologic agent of common cold in adults and children. HRV is a single-stranded, positive sense RNA virus and, despite the high level of …
Number of citations: 62 www.sciencedirect.com
DJ Bryant - 2020 - search.proquest.com
Ovarian cancer is both difficult to detect and difficult to treat, therefore the discovery of new therapies is important. Retinoids (retinoic acid derivatives) are known to induce cellular …
Number of citations: 2 search.proquest.com
Y Tanaka, M Seto, K Kakegawa, K Takami… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of glucosylceramide synthase (GCS) is a major therapeutic strategy for Gaucher’s disease and has been suggested as a potential target for treating Parkinson’s disease. …
Number of citations: 8 pubs.acs.org
JW Papatzimas - Synthesis, 2020 - prism.ucalgary.ca
Protein–protein interactions (PPIs) have emerged as significant targets for therapeutic development, owing to their critical nature in diverse biological processes. However, these kinds …
Number of citations: 2 prism.ucalgary.ca

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